[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a bromo-methoxy benzyl group and a fluoro-phenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the bromination of 4-methoxybenzyl alcohol to obtain 4-(3-bromo-4-methoxybenzyl) bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the acylation of the piperazinyl derivative with 3-fluorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring may play a role in binding to these targets, while the bromo and fluoro substituents could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-chloro-phenyl)-methanone: Similar structure but with a chloro substituent instead of a fluoro group.
[4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methyl-phenyl)-methanone: Similar structure but with a methyl substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H20BrFN2O2 |
---|---|
Molecular Weight |
407.3g/mol |
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-14(11-17(18)20)13-22-7-9-23(10-8-22)19(24)15-3-2-4-16(21)12-15/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
MHOUVTFTVVVQSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.